2-(Difluoromethyl)phenol
Overview
Description
2-(Difluoromethyl)phenol is an organic compound characterized by the presence of a difluoromethyl group (-CF₂H) attached to a phenol ring
Mechanism of Action
Target of Action
It is known that fluorinated compounds, such as 2-(difluoromethyl)phenol, can enhance the binding ability of drug target proteins
Mode of Action
It is known that difluoromethylation processes can transfer cf2h to c(sp2) sites both in stoichiometric and catalytic mode This suggests that this compound may interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function
Biochemical Pathways
It is known that phenolic compounds, which include this compound, are biosynthesized via the shikimate pathway . This pathway is important for the biosynthesis of individual phenolic compounds. The downstream effects of this pathway and its alteration by this compound require further investigation.
Pharmacokinetics
Fluorine substitution onto a therapeutic or diagnostic drug candidate can enhance several pharmacokinetic and physicochemical properties such as metabolic stability and membrane permeation
Result of Action
It is known that difluoromethylation can lead to the construction of c(sp3)–cf2h bonds
Action Environment
It is known that the environment can influence the metabolic pathways of secondary metabolites, including phenolic compounds
Biochemical Analysis
Biochemical Properties
2-(Difluoromethyl)phenol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in difluoromethylation processes, which involve the formation of X–CF₂H bonds where X can be carbon, oxygen, nitrogen, or sulfur . These interactions are essential for the compound’s function in biochemical pathways and its potential therapeutic applications.
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s antioxidant properties can help mitigate oxidative stress in cells, thereby protecting cellular components from damage . This protective effect is crucial in preventing diseases related to oxidative stress, such as cancer and cardiovascular diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The compound can bind to specific enzymes, leading to either inhibition or activation of these enzymes. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions at the molecular level are fundamental to understanding how this compound exerts its effects in biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can undergo biotransformation in the liver, leading to the formation of metabolites that may have distinct biological activities . Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo and its potential therapeutic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within different tissues can influence its overall efficacy and safety. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biological activity. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)phenol typically involves the introduction of the difluoromethyl group to a phenol precursor. One common method is the reaction of phenol with difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under specific conditions. The reaction often requires the presence of a base, such as sodium hydride or potassium carbonate, and is carried out in an aprotic solvent like dimethyl sulfoxide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to enhance the efficiency and yield of the reaction. These methods are designed to be scalable and cost-effective, ensuring the compound can be produced in sufficient quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The difluoromethyl group can be reduced under specific conditions to form the corresponding methyl derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield difluoromethylquinone, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
2-(Difluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)phenol: Contains a trifluoromethyl group (-CF₃) instead of a difluoromethyl group.
2-(Fluoromethyl)phenol: Contains a fluoromethyl group (-CH₂F) instead of a difluoromethyl group.
2-(Methyl)phenol: Contains a methyl group (-CH₃) instead of a difluoromethyl group.
Uniqueness
2-(Difluoromethyl)phenol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group is known for its ability to enhance metabolic stability and lipophilicity, making this compound a valuable compound in pharmaceutical and industrial applications .
Properties
IUPAC Name |
2-(difluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLLINTVUSKCGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10612759 | |
Record name | 2-(Difluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10612759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
271249-71-9 | |
Record name | 2-(Difluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10612759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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